
4-Trifluoromethylsulfanyl-piperidine hydrochloride
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Overview
Description
4-Trifluoromethylsulfanyl-piperidine hydrochloride is a versatile chemical compound widely used in scientific research. This compound exhibits unique properties that make it valuable for various applications, including drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylsulfanyl-piperidine hydrochloride typically involves the introduction of a trifluoromethylsulfanyl group to a piperidine ring. One common method includes the reaction of piperidine with trifluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylsulfanyl-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily explored for its potential as a pharmaceutical agent. Its structure allows it to act as a scaffold in drug design, particularly in the synthesis of novel therapeutic agents.
- Enzyme Inhibition : Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency against specific enzymes compared to their non-fluorinated counterparts. This property is crucial for developing inhibitors for diseases such as cancer and bacterial infections .
- Antimicrobial Activity : 4-Trifluoromethylsulfanyl-piperidine hydrochloride has shown significant antimicrobial properties. Studies indicate that derivatives of this compound are effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in treating resistant infections.
Agrochemical Applications
The compound also finds applications in the agrochemical sector, particularly in the development of pesticides and herbicides.
- Pesticidal Efficacy : The incorporation of trifluoromethyl groups in piperidine derivatives has been linked to enhanced activity against agricultural pests. This enhancement is attributed to improved binding affinity to target sites within pest physiology, leading to increased efficacy compared to traditional compounds .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against MRSA, indicating its potential as a therapeutic agent for resistant infections. The study reported an IC50 value significantly lower than that of standard antibiotics, highlighting its effectiveness .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction in targeted cancer cells.
Research Findings
Research indicates that the incorporation of trifluoromethyl groups into piperidine derivatives can enhance their biological activities across various domains:
- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.
- Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds in terms of effectiveness.
Mechanism of Action
The mechanism of action of 4-Trifluoromethylsulfanyl-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug discovery, as it can modulate the activity of target proteins and enzymes. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylpiperidine hydrochloride: Similar in structure but lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
Trifluoromethylsulfenyl chloride: Used as a reagent in the synthesis of trifluoromethylsulfanyl compounds but not directly comparable in terms of application.
Uniqueness
4-Trifluoromethylsulfanyl-piperidine hydrochloride is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
4-Trifluoromethylsulfanyl-piperidine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
The compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a piperidine ring. The synthesis typically involves the reaction of piperidine with trifluoromethylsulfenyl chloride, often facilitated by a base such as triethylamine to neutralize hydrochloric acid generated during the reaction. This method allows for the introduction of the trifluoromethylsulfanyl group under controlled conditions, leading to a high yield of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethylsulfanyl group enhances lipophilicity, facilitating cellular penetration and modulating the activity of proteins and enzymes involved in various biological pathways. This property makes it a valuable candidate in drug discovery, particularly in studies focusing on enzyme inhibition and protein-ligand interactions .
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, making it a candidate for further investigation in antiviral drug development.
- Anticancer Properties : The compound has been explored for its potential in cancer treatment, particularly due to its ability to inhibit specific cancer-related enzymes .
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for various enzymes, which could have implications in treating diseases related to enzyme dysfunction .
In Vivo Studies
In animal models, compounds similar to this compound have demonstrated significant efficacy in reducing toxic lipid levels associated with lysosomal storage diseases. For example, compounds with structural similarities showed reduced levels of glucosylsphingosine in Gaucher's disease models after administration at specified doses .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling has been employed to predict the biological activity of various piperidine derivatives. These models highlight how structural modifications influence pharmacological responses, providing insights into optimizing compounds for desired activities. The findings indicate that specific structural motifs significantly affect enzyme inhibition and other biological responses .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Trifluoromethylpiperidine Hydrochloride | Lacks sulfanyl group | Different reactivity and biological profile |
Trifluoromethylsulfenyl Chloride | Reagent for synthesis | Not directly comparable |
The unique combination of both trifluoromethyl and sulfanyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-5-1-3-10-4-2-5;/h5,10H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAZFDDDFRFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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